molecular formula C17H12ClFN2O2S B2687366 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate CAS No. 1396627-17-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate

Cat. No.: B2687366
CAS No.: 1396627-17-0
M. Wt: 362.8
InChI Key: DYUSGNSLXGCTTR-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate is a synthetic organic compound that features a benzothiazole moiety linked to an azetidine ring, which is further connected to a 2-chloro-6-fluorobenzoate group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of Benzothiazole Moiety:

    • Starting with 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde to form the benzothiazole ring.
    • Reaction conditions: Acidic medium, elevated temperatures.
  • Synthesis of Azetidine Ring:

    • The azetidine ring is formed via cyclization of a suitable precursor, such as a β-amino alcohol.
    • Reaction conditions: Basic medium, often using a strong base like sodium hydride.
  • Coupling with 2-chloro-6-fluorobenzoate:

    • The final step involves coupling the benzothiazole-azetidine intermediate with 2-chloro-6-fluorobenzoic acid or its derivatives.
    • Reaction conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The chloro and fluoro groups on the benzoate moiety can participate in nucleophilic substitution reactions.
    • Common reagents: Nucleophiles like amines or thiols.
  • Oxidation and Reduction:

    • The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
    • Common reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Hydrolysis:

    • The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
    • Common reagents: Aqueous acids or bases.

Major Products:

  • Substitution reactions typically yield substituted benzoates.
  • Oxidation of the benzothiazole ring yields sulfoxides or sulfones.
  • Hydrolysis yields 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzoate: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.

    2-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-chlorobenzoate: Similar structure but with different substitution patterns on the benzoate moiety.

Uniqueness:

  • The presence of both chloro and fluoro groups in 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate may enhance its reactivity and binding affinity to biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)23-10-8-21(9-10)17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUSGNSLXGCTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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